molecular formula C24H28O3Si B1521874 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol CAS No. 482627-84-9

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

Cat. No.: B1521874
CAS No.: 482627-84-9
M. Wt: 392.6 g/mol
InChI Key: TUGCKICZDBMMPM-UHFFFAOYSA-N
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Description

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is an organic compound featuring a silyl ether protecting group. This compound is notable for its stability and utility in various chemical syntheses, particularly in protecting hydroxyl groups during multi-step organic reactions. The tert-butyldiphenylsilyl group provides enhanced resistance to acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol typically involves the protection of hydroxyl groups on a benzene ring. One common method includes the reaction of 1,3-benzenedimethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1,3-benzenedimethanol+tert-butyldiphenylsilyl chlorideThis compound\text{1,3-benzenedimethanol} + \text{tert-butyldiphenylsilyl chloride} \rightarrow \text{this compound} 1,3-benzenedimethanol+tert-butyldiphenylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The silyl ether group can be substituted under specific conditions, often involving fluoride ions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is frequently used to remove the silyl protecting group.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is used as a protecting group for hydroxyl functionalities. This allows for selective reactions on other parts of the molecule without interference from the hydroxyl groups.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize complex molecules, including pharmaceuticals. Its stability under various conditions makes it ideal for multi-step syntheses required in drug development.

Industry

Industrially, this compound is used in the synthesis of polymers and other advanced materials. Its ability to protect sensitive hydroxyl groups during polymerization reactions is particularly valuable.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyloxy compounds: These compounds are similar but offer less steric hindrance and stability compared to tert-butyldiphenylsilyloxy derivatives.

    Trimethylsilyloxy compounds: These are less stable under acidic conditions and are more easily removed.

    Triisopropylsilyloxy compounds: These offer greater steric bulk but are less stable in the presence of fluoride ions.

Uniqueness

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is unique due to its enhanced stability and resistance to acidic and nucleophilic conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of hydroxyl groups are required.

Properties

IUPAC Name

[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGCKICZDBMMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659769
Record name (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482627-84-9
Record name (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
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5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
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5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
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5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
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5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Reactant of Route 6
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

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